molecular formula C10H11BrINO3 B1521770 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate CAS No. 1142192-37-7

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

Cat. No. B1521770
M. Wt: 400.01 g/mol
InChI Key: WRKKGHFAKXJOJK-UHFFFAOYSA-N
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Description

“2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate” is a chemical compound with the empirical formula C10H11BrINO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)(C)OC(=O)Oc1cc(I)cnc1Br . This notation provides a way to represent the structure of the compound in text format.

Scientific Research Applications

Catalysts for Water Oxidation

One significant application of compounds related to 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is in the development of catalysts for water oxidation. Researchers have prepared and characterized a family of mononuclear Ru(II) complexes, where the introduction of sterically hindering groups, similar to the tert-butyl group in the chemical , sometimes improves catalyst activity. This activity is crucial for understanding and improving the efficiency of water oxidation processes, which are fundamental in artificial photosynthesis and energy storage technologies (Nattawut Kaveevivitchai et al., 2012).

Synthesis of Metal-complexing Molecular Rods

Another application is in the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The process involves Stille coupling and zincation steps, where the use of tert-butyl groups could potentially improve the reactivity or stability of intermediates, akin to modifications seen in related chemical syntheses (P. Schwab et al., 2002).

CO2 Reduction to Formate

In the field of carbon dioxide reduction, an iron(III) chloride compound of a related ligand has shown the capability to mediate the reductive disproportionation of CO2 to formate and other products under specific conditions. The addition of bulky groups, similar to tert-butyl, affects the catalytic activity and product distribution, highlighting the role of steric factors in the efficiency of CO2 conversion processes (A. W. Nichols et al., 2018).

Synthesis of Lamellarin Alkaloids

Direct metal–halogen exchange reactions involving 2-bromopyrrole carbonate derivatives, followed by intramolecular lactonization, have been used to synthesize lamellarins. These reactions underscore the importance of halogen-containing precursors and their carbonate derivatives, like 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate, in constructing complex organic molecules with potential biological activity (P. Ploypradith et al., 2003).

properties

IUPAC Name

(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKGHFAKXJOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
Reactant of Route 6
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

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